Cas no 2227672-75-3 (2-methoxy-3-(2S)-oxiran-2-ylpyridine)

2-methoxy-3-(2S)-oxiran-2-ylpyridine 化学的及び物理的性質
名前と識別子
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- 2-methoxy-3-(2S)-oxiran-2-ylpyridine
- 2-methoxy-3-[(2S)-oxiran-2-yl]pyridine
- EN300-1823431
- 2227672-75-3
-
- インチ: 1S/C8H9NO2/c1-10-8-6(7-5-11-7)3-2-4-9-8/h2-4,7H,5H2,1H3/t7-/m1/s1
- InChIKey: HPHQHZVKMYUHFG-SSDOTTSWSA-N
- ほほえんだ: O1C[C@@H]1C1=CC=CN=C1OC
計算された属性
- せいみつぶんしりょう: 151.063328530g/mol
- どういたいしつりょう: 151.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 34.6Ų
2-methoxy-3-(2S)-oxiran-2-ylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823431-1.0g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1823431-0.1g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1823431-0.05g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1823431-2.5g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1823431-10g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1823431-1g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1823431-10.0g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1823431-0.25g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1823431-0.5g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1823431-5.0g |
2-methoxy-3-[(2S)-oxiran-2-yl]pyridine |
2227672-75-3 | 5g |
$4517.0 | 2023-06-01 |
2-methoxy-3-(2S)-oxiran-2-ylpyridine 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-methoxy-3-(2S)-oxiran-2-ylpyridineに関する追加情報
Compound CAS No 2227672-75-3: 2-Methoxy-3-(2S)-Oxiran-2-Ylpyridine
The compound with CAS number 2227672-75-3, commonly referred to as 2-methoxy-3-(2S)-oxiran-2-ylpyridine, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential utility in drug design and material science.
Chemical Structure and Synthesis
The structure of 2-methoxy-3-(2S)-oxiran-2-ylpyridine comprises a pyridine ring substituted with a methoxy group at position 2 and an oxirane (epoxide) group at position 3. The stereochemistry at the oxirane carbon is specified as (S), which is critical for determining the compound's physical and chemical properties. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and epoxidation processes. Recent advancements in asymmetric synthesis have enabled the selective formation of the (S)-configured epoxide, enhancing the compound's enantiomeric purity.
Applications in Drug Design
2-Methoxy-3-(2S)-oxiran-2-ylpyridine has shown promise in the field of medicinal chemistry as a potential lead compound for drug development. Its structure provides a versatile platform for further functionalization, allowing researchers to explore its activity against various biological targets. For instance, studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes involved in neurological disorders, making it a candidate for further investigation in neuroprotective therapies.
Material Science and Polymer Chemistry
Beyond pharmacology, this compound has found applications in polymer chemistry due to its ability to act as a building block for constructing advanced materials. The epoxide group in its structure can participate in ring-opening polymerization reactions, leading to the formation of high-performance polymers with tailored properties. Recent research has focused on incorporating this compound into biodegradable polymers for use in sustainable packaging and biomedical devices.
Toxicological Studies
The safety profile of cas no 2227672-75-3 has been evaluated through acute and chronic toxicity studies. Results indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. However, further long-term studies are required to fully understand its safety profile and potential risks associated with chronic exposure.
Synthesis Optimization and Scalability
Efforts have been made to optimize the synthesis of cas no 118491818, focusing on improving yield, reducing reaction time, and minimizing waste generation. Green chemistry principles have been integrated into these processes, such as using recyclable catalysts and solvent systems. These advancements have enhanced the scalability of the synthesis, making it more feasible for industrial production.
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